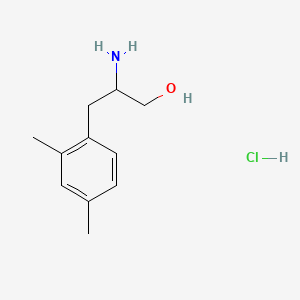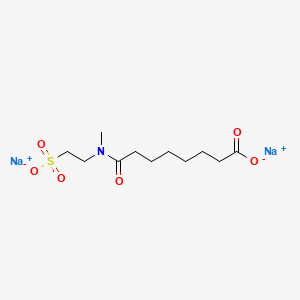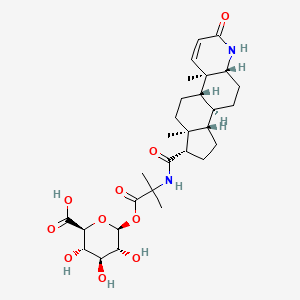
Hydroxychloroquine Diethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hydroxychloroquine Diethanol is a derivative of hydroxychloroquine, a medication primarily used to prevent and treat malaria. It is also used in the treatment of autoimmune diseases such as rheumatoid arthritis and lupus erythematosus. This compound has similar therapeutic properties and is being explored for various applications in medicine and research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Hydroxychloroquine Diethanol involves multiple steps, starting from the basic structure of hydroxychloroquine. The process typically includes the introduction of diethanolamine to the hydroxychloroquine molecule. This reaction is carried out under controlled conditions to ensure the correct attachment of the diethanolamine group.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-pressure liquid chromatography (HPLC) to ensure the purity and stability of the compound. The reaction conditions are optimized to maximize yield and minimize impurities .
Analyse Des Réactions Chimiques
Types of Reactions
Hydroxychloroquine Diethanol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the compound, often resulting in the formation of oxides.
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, leading to the formation of reduced compounds.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reagents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce oxides, while reduction may yield reduced forms of the compound. Substitution reactions can result in various substituted derivatives of this compound .
Applications De Recherche Scientifique
Hydroxychloroquine Diethanol has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Explored for its potential in treating autoimmune diseases, malaria, and other conditions.
Industry: Used in the production of pharmaceuticals and as a reference material in quality control.
Mécanisme D'action
Hydroxychloroquine Diethanol exerts its effects through several mechanisms:
Alkalinization of Lysosomes and Endosomes: This disrupts the function of these organelles, affecting cellular processes.
Inhibition of Toll-like Receptors: This reduces the activation of the immune system, which is beneficial in treating autoimmune diseases.
Downregulation of CXCR4 Expression: This affects cell signaling pathways involved in inflammation and immune response.
Comparaison Avec Des Composés Similaires
Hydroxychloroquine Diethanol is similar to other compounds such as:
Hydroxychloroquine: The parent compound, used for similar therapeutic purposes.
Chloroquine: An older antimalarial drug with similar properties but more severe side effects.
Quinacrine: Another antimalarial drug with a different mechanism of action.
This compound is unique due to its modified structure, which may offer improved therapeutic effects and reduced side effects compared to its parent compound .
Propriétés
Formule moléculaire |
C19H28ClN3O2 |
|---|---|
Poids moléculaire |
365.9 g/mol |
Nom IUPAC |
2-[4-[(7-chloro-3-methylquinolin-4-yl)amino]pentyl-(2-hydroxyethyl)amino]ethanol |
InChI |
InChI=1S/C19H28ClN3O2/c1-14-13-21-18-12-16(20)5-6-17(18)19(14)22-15(2)4-3-7-23(8-10-24)9-11-25/h5-6,12-13,15,24-25H,3-4,7-11H2,1-2H3,(H,21,22) |
Clé InChI |
LBYWMMMYNQIVPW-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN=C2C=C(C=CC2=C1NC(C)CCCN(CCO)CCO)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[2-(Methylamino)ethoxy]propan-1-ol](/img/structure/B13447320.png)

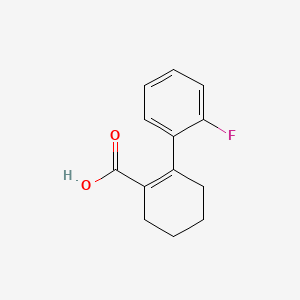
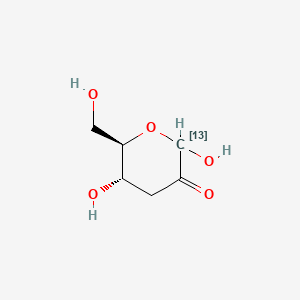
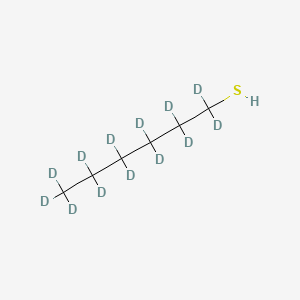

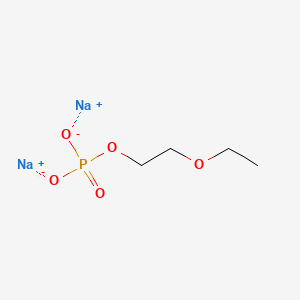
![cobalt(3+);[5-(5,6-dimethyl-2-oxo-3H-benzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] 1-[3-[2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-24-id-3-yl]propanoylamino]propan-2-yl phosphate;cyanide](/img/structure/B13447351.png)

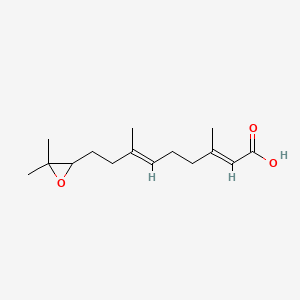
![(2S,3R,4R,5S,6R)-5-fluoro-6-(hydroxymethyl)-2-[[4-[(4-methoxyphenyl)methyl]-5-(trifluoromethyl)-1H-pyrazol-3-yl]oxy]oxane-3,4-diol;hydrate](/img/structure/B13447378.png)
